Tubulozole hydrochloride
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Overview
Description
Tubulozole Hydrochloride is a synthetic compound known for its potent antimitotic properties. It is primarily used in scientific research due to its ability to interfere with the structure and function of microtubules in both interphase and mitotic cells . This compound has shown significant activity in experimental tumor systems, making it a valuable tool in cancer research.
Preparation Methods
The preparation of Tubulozole Hydrochloride involves several synthetic steps:
Acylation of 4-aminothiophenol: This is performed with ethyl chloroformate in a nitrogen atmosphere, using sodium bicarbonate in a dichloromethane/water medium to yield ethyl (4-mercaptophenyl)carbamate.
Condensation Reaction: The carbamate is then condensed with cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate in the presence of potassium carbonate in refluxing acetone under nitrogen.
Conversion to Hydrochloride: The resulting compound is converted to the monohydrochloride form using isopropanol and hydrochloric acid in 4-methyl-2-pentanone.
Chemical Reactions Analysis
Tubulozole Hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are typically carried out using common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: These involve the replacement of functional groups in the molecule, often using reagents like sodium hydroxide or potassium carbonate.
Scientific Research Applications
Tubulozole Hydrochloride is extensively used in scientific research, particularly in the fields of:
Cancer Research: It is used to study the effects of microtubule disruption on cancer cells, providing insights into potential therapeutic approaches.
Cell Biology: Researchers use this compound to investigate the role of microtubules in cell division and migration.
Drug Development: Its potent antimitotic properties make it a candidate for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of Tubulozole Hydrochloride involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to tubulin, the compound disrupts the normal function of microtubules, leading to the arrest of cell division and the disintegration of subcellular structures. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Tubulozole Hydrochloride is unique in its stereospecific activity. The cis-isomer of Tubulozole (Tubulozole-C) is active, while the trans-isomer (Tubulozole-T) shows no antitumor activity . Similar compounds include:
Erbulozole: Another microtubule inhibitor with a similar mechanism of action.
Vinblastine and Vincristine: Natural products that also target microtubules but have different chemical structures and origins.
Properties
CAS No. |
83529-08-2 |
---|---|
Molecular Formula |
C23H24Cl3N3O4S |
Molecular Weight |
544.9 g/mol |
IUPAC Name |
ethyl N-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N3O4S.ClH/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,27,29);1H/t18-,23+;/m1./s1 |
InChI Key |
HZQPPNNARUQMJA-IMIWJGOWSA-N |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO[C@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
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